molecular formula C16H16ClNO4 B5009939 2-(3-methoxyphenoxy)ethyl N-(3-chlorophenyl)carbamate

2-(3-methoxyphenoxy)ethyl N-(3-chlorophenyl)carbamate

Cat. No.: B5009939
M. Wt: 321.75 g/mol
InChI Key: JNYVDGSCIJYYAD-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)ethyl N-(3-chlorophenyl)carbamate is an organic compound with the molecular formula C10H12ClNO3 It is known for its unique chemical structure, which includes a methoxyphenoxy group and a chlorophenyl carbamate group

Properties

IUPAC Name

2-(3-methoxyphenoxy)ethyl N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-14-6-3-7-15(11-14)21-8-9-22-16(19)18-13-5-2-4-12(17)10-13/h2-7,10-11H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYVDGSCIJYYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with 3-chlorophenyl isocyanate to produce the final compound. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)ethyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Products may include 2-(3-methoxyphenoxy)ethylamine.

    Substitution: Products may include 2-(3-methoxyphenoxy)ethyl N-(3-substituted phenyl)carbamate.

Scientific Research Applications

2-(3-methoxyphenoxy)ethyl N-(3-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenoxy)ethyl N-(3-ethylphenyl)carbamate
  • 2-(3-(5-chloro-2-methylphenyl)-1-methylureido)ethyl N-(3-chlorophenyl)carbamate

Uniqueness

2-(3-methoxyphenoxy)ethyl N-(3-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

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